molecular formula C6H5BrN2O2 B2689527 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid CAS No. 1525149-72-7

4-Bromo-2-methyl-5-pyrimidinecarboxylic acid

Katalognummer B2689527
CAS-Nummer: 1525149-72-7
Molekulargewicht: 217.022
InChI-Schlüssel: ZRTRNJRWHSKCQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-methyl-5-pyrimidinecarboxylic acid (BMPC) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BMPC is a heterocyclic compound that contains a pyrimidine ring with a carboxylic acid group and a bromine atom attached to it.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The study by Hocková et al. (2003) highlights the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives from pyrimidine compounds, demonstrating their application in antiviral research. Although these derivatives showed minimal inhibitory activity against DNA viruses, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed potent inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. This indicates the potential of pyrimidine derivatives in the development of antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cancer Treatment

Kumar and Sevilla (2017) explored the radiosensitizing activity of halogen-substituted pyrimidines, such as 5-bromouracil and 5-iodouracil, in cancer treatment. Their study demonstrated that 5-bromocytosine reacts with electrons to produce highly reactive cytosine-5-yl radicals, which play a significant role in enhancing the efficacy of radiotherapeutic agents against cancer. This research opens avenues for the development of new cancer therapies by exploiting the unique properties of halogen-substituted pyrimidines (Kumar & Sevilla, 2017).

Synthesis of Intermediates for Pharmaceutical Applications

Hou et al. (2016) documented the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the development of various pyrimidine-based compounds. This compound serves as a crucial building block in the synthesis of pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in drug development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).

Development of Antitumor Agents

Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines, identifying derivatives with significant activity against the Bcr-Abl T315I mutant, prevalent in certain leukemia types. The 4-bromo derivative showed promising activity, indicating the potential of pyrimidine derivatives as antitumor agents. This research highlights the role of pyrimidine derivatives in the design and development of targeted cancer therapies (Radi, Tintori, Musumeci, Brullo, Zamperini, Dreassi, Fallacara, Vignaroli, Crespan, Zanoli, Laurenzana, Filippi, Maga, Schenone, Angelucci, & Botta, 2013).

Antibacterial and Antinociceptive Effects

Waheed et al. (2008) synthesized a series of substituted pyrimidines, evaluating them for antibacterial and antinociceptive effects. The study found that derivatives were effective against Gram-negative bacteria, E. coli, and demonstrated significant antinociceptive responses. This suggests the therapeutic potential of pyrimidine derivatives in treating bacterial infections and pain management (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Eigenschaften

IUPAC Name

4-bromo-2-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTRNJRWHSKCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1525149-72-7
Record name 4-bromo-2-methyl-5-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.